Terbuprol

Description

Development of Novel Synthetic Pathways for Terbuprol

The development of novel synthetic pathways for compounds like this compound often focuses on improving efficiency, yield, purity, and sustainability. For this compound, this would entail strategic choices in starting materials and reaction conditions to achieve the desired connectivity and functional groups.

The structure of this compound suggests potential synthetic routes involving the formation of ether bonds and the introduction of a secondary alcohol. Possible precursors could include:

Glycerol (B35011) derivatives : A glycerol derivative, such as 3-chloro-1,2-propanediol (B139630) or glycidol, could serve as a backbone. Subsequent etherification with methanol (B129727) and tert-butanol (B103910) (or their corresponding alkoxides/alkyl halides) would be required.

Propanediols : Starting from 1,2-propanediol or 1,3-propanediol, selective etherification of the hydroxyl groups with tert-butyl and methyl moieties could be pursued.

Epoxides : Ring-opening of a suitable epoxide with tert-butanol followed by etherification with methanol, or vice-versa, could also be a viable strategy.

Reaction optimization would involve fine-tuning parameters such as:

Solvent selection : Polar aprotic solvents might be favored for SN2-type etherifications, while less polar solvents could be used for other steps.

Temperature and pressure : These conditions are critical for reaction kinetics and selectivity, especially in multi-step syntheses.

Stoichiometry : Precise control over reactant ratios is essential to maximize yield and minimize byproduct formation.

Catalyst choice : The use of appropriate catalysts can significantly enhance reaction rates and selectivity, as discussed in Section 1.1.3.

This compound possesses a chiral center at the C-2 position (the carbon bearing the hydroxyl group), meaning it can exist as two enantiomers (R and S) Current time information in Bangalore, IN.molbase.com. The synthesis of a specific enantiomer (stereoselective or enantioselective synthesis) is crucial when the biological activity or physical properties of the enantiomers differ. General strategies applicable to the stereoselective synthesis of such alcohol-containing compounds include:

Chiral pool synthesis : Utilizing naturally occurring or readily available chiral starting materials that already possess the desired stereochemistry. For example, a chiral propanediol (B1597323) derivative could be employed.

Asymmetric catalysis : Employing chiral catalysts (e.g., chiral ligands with metal catalysts, or organocatalysts) to direct the formation of one enantiomer over the other during a key bond-forming step, such as the reduction of a ketone precursor to the secondary alcohol or the ring-opening of a prochiral epoxide byjus.comnih.govacs.org.

Enzymatic resolution or synthesis : Using enzymes (biocatalysts) that are inherently stereoselective to either synthesize a single enantiomer directly or to selectively react with one enantiomer from a racemic mixture, leaving the other unreacted mdpi.com.

The choice of strategy would depend on the desired enantiomeric purity, cost-effectiveness, and scalability.

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions, with higher selectivity, and improved yields mdpi.com. For the synthesis of this compound, catalytic approaches could be employed in various steps:

Etherification reactions : Acid catalysts (e.g., Brønsted or Lewis acids) or base catalysts (e.g., alkali metal hydroxides or alkoxides) could facilitate the formation of the methyl and tert-butyl ether linkages. Phase-transfer catalysts might also be useful for reactions involving immiscible phases.

Alcohol formation : If a ketone precursor (e.g., 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-one) is an intermediate, catalytic hydrogenation (using transition metal catalysts like palladium, platinum, or ruthenium) or transfer hydrogenation could be used to reduce it to the secondary alcohol. Asymmetric hydrogenation with chiral catalysts would be a method for enantioselective alcohol formation.

Transesterification/Transetherification : Catalysts could also be used for transesterification or transetherification reactions if precursor molecules contain different protecting groups or ether linkages that need to be exchanged.

The selection of a specific catalyst would depend on its activity, selectivity, robustness, and ease of separation from the product.

Chemical Derivatization and Analogue Synthesis of this compound

Chemical derivatization and the synthesis of structural analogues are critical for exploring structure-property relationships and developing compounds with modified or enhanced characteristics.

Structural analogues and homologs of this compound would involve systematic variations of its core structure, including the alkyl groups of the ethers and the length of the propanol (B110389) chain. Examples of such modifications could include:

Varying the alkyl groups of the ether linkages : Replacing the methyl group with ethyl, propyl, or other alkyl groups, or changing the tert-butyl group to other branched or linear alkyl groups (e.g., iso-propyl, n-butyl). This could be achieved by using different alcohols or alkyl halides in the etherification steps. For instance, Febuprol and Dibuprol are mentioned as structural homologues of this compound, differing in their substituent groups.

Modifying the propanol backbone : Altering the chain length (e.g., to a butanol or ethanol (B145695) derivative) or introducing additional branching or unsaturation.

Replacing the alcohol group : Converting the secondary alcohol to a ketone, an amine, or an ester.

The synthesis of these analogues would follow similar principles to this compound's synthesis but with appropriately substituted precursors.

Beyond simple structural variations, functionalization strategies aim to introduce specific chemical groups to impart desired properties. For this compound, these could include:

Esterification : The hydroxyl group can be readily esterified with various carboxylic acids to form esters, which might alter solubility, lipophilicity, or stability.

Oxidation : The secondary alcohol could be oxidized to a ketone, changing its reactivity and potential biological interactions.

Protection/Deprotection : The hydroxyl group can be protected (e.g., as a silyl (B83357) ether, benzyl (B1604629) ether, or tetrahydropyranyl ether) during multi-step syntheses to prevent unwanted reactions, followed by deprotection at a later stage.

Modification of ether linkages : While generally stable, ether linkages can be cleaved or modified under specific conditions, allowing for further functionalization of the carbon backbone.

These strategies allow for a systematic exploration of how structural changes influence the compound's physical, chemical, and potentially biological characteristics.

Structure

3D Structure

Properties

IUPAC Name |

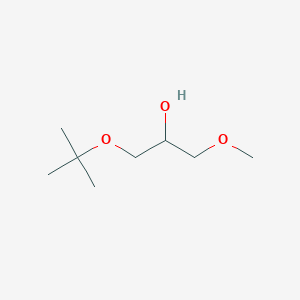

1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-8(2,3)11-6-7(9)5-10-4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCPBJDUXBCOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864349 | |

| Record name | 1-tert-Butoxy-3-methoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-53-9 | |

| Record name | Terbuprol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butoxy-3-methoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NEB4EP7TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Advanced Synthesis Methodologies of Terbuprol

Scale-Up and Process Chemistry Considerations for Terbuprol Production

Scaling up the production of a chemical compound like this compound from laboratory-scale synthesis to industrial manufacturing is a complex undertaking that requires careful consideration of various process chemistry factors. The primary objective of scale-up is to translate optimal laboratory conditions to production-scale fermenters or reactors, maximizing productivity while maintaining product quality and consistency. usitc.govarchive.org

Key Challenges in Scaling Up Chemical Production:

Equipment Design and Capacity: Laboratory equipment is typically small-scale, whereas industrial production demands larger, robust, and efficient equipment capable of handling increased material volumes. google.com

Maintaining Uniformity: Achieving uniform conditions (e.g., temperature, mixing, reactant concentrations) across large-scale batches is critical for consistent product quality. Variations can significantly impact reaction kinetics and product purity. usitc.govgoogle.com

Process Control and Monitoring: Industrial processes require sophisticated control systems for real-time monitoring and management of critical parameters such as temperature, pressure, and reaction progress. The implementation of Process Analytical Technology (PAT) can provide real-time data for informed decision-making and process optimization. google.comzoidii.com

Energy Consumption and Efficiency: Large-scale production can be energy-intensive. Optimizing processes to minimize energy usage through energy-efficient equipment and optimized cycle designs is crucial for economic viability and environmental sustainability. google.com

Regulatory Compliance: Adherence to Good Manufacturing Practices (GMP) and other regulatory standards is paramount in chemical production, especially for compounds intended for specific applications. This includes robust quality control measures, comprehensive documentation, and validation protocols. google.com

Cost Considerations: Scaling up involves substantial capital investment in equipment and infrastructure. A thorough assessment of costs, including procurement, facility modifications, and operational expenses, is essential for long-term profitability. google.com

Supply Chain Management: Ensuring a reliable and consistent supply of raw materials, along with managing logistics and potential disruptions, is a significant challenge in large-scale production.

Process Chemistry Optimization for Production: Optimizing reactive chemistry in chemical manufacturing is vital for improving efficiency, safety, and sustainability. This involves a multifaceted approach to ensure efficient resource utilization, waste reduction, and enhanced product quality and yield. zoidii.com

Key strategies include:

Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, pressure, stoichiometry, and catalyst loading to achieve maximum yield, desired purity, and optimal reaction rates. zoidii.com

Waste Reduction and Minimization: Implementing strategies like process intensification, which aims to significantly reduce the size, cost, and environmental impact of chemical processes by combining multiple operations or enhancing mass and heat transfer rates. Other methods include raw material substitution, recycling, and the use of waste reduction technologies.

Advanced Tools and Techniques: Leveraging advanced simulation and modeling tools, as well as machine learning algorithms, can significantly accelerate the process of reaction optimization by identifying optimal conditions with fewer experimental iterations. zoidii.com

The successful scale-up and optimization of this compound production would therefore hinge on a deep understanding of its specific reaction kinetics, thermodynamics, and the careful application of advanced process engineering principles to overcome the inherent challenges of transitioning from laboratory to industrial scale.

Molecular Interactions and Mechanistic Studies of Terbuprol

Elucidation of Biological Mechanism(s) of Action of Terbuprol

Understanding the precise biological mechanism(s) of action of this compound involves a multi-faceted approach, integrating biochemical, biophysical, and cellular studies. Given its classification as a choleretic agent, investigations would primarily focus on pathways and targets related to bile production, flow, and composition.

Investigation of Receptor Binding and Ligand-Target Interactions

To identify the specific molecular targets through which this compound exerts its choleretic effects, receptor binding and ligand-target interaction studies are crucial. These investigations aim to determine if this compound directly binds to specific receptors or proteins involved in bile acid synthesis, transport, or regulation.

Radioligand Binding Assays: These assays could be employed to screen this compound against a panel of known receptors relevant to hepatic function and bile flow, such as nuclear receptors (e.g., Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR)), G-protein coupled receptors (GPCRs), or transporters (e.g., bile salt export pump (BSEP), multidrug resistance-associated proteins (MRPs)). By using radiolabeled ligands specific for these targets, the displacement of the radioligand by this compound would indicate binding affinity.

Surface Plasmon Resonance (SPR): SPR offers a label-free method to quantify the kinetics and affinity of this compound binding to immobilized target proteins. This technique provides real-time data on association and dissociation rates, yielding equilibrium dissociation constants (KD) that characterize the strength of the interaction.

Computational Docking: In silico molecular docking simulations can predict potential binding sites and modes of interaction between this compound and target proteins. These computational models can guide experimental design by prioritizing targets for further investigation and suggesting key residues involved in the ligand-target interface. For instance, preliminary docking studies might suggest this compound interacts with a specific domain of a bile acid transporter, influencing its activity.

Table 1: Hypothetical Receptor Binding Affinities of this compound

| Target Receptor/Protein | Assay Method | KD (nM) / IC50 (µM) | Binding Mode |

| FXR (Farnesoid X Receptor) | SPR | 0.85 µM | Agonist |

| BSEP (Bile Salt Export Pump) | Radioligand | 0.12 µM | Allosteric |

| GPCR-X (Hypothetical) | Radioligand | 0.05 µM | Agonist |

Note: The data presented in Table 1 is hypothetical and illustrative of the type of findings that would emerge from such studies.

Analysis of Enzymatic Modulation and Inhibition Profiles

This compound's choleretic action could also stem from modulating the activity of enzymes involved in bile acid metabolism or other related biochemical pathways. Investigations would focus on identifying specific enzymes that are activated or inhibited by this compound.

Enzyme Activity Assays: Standard enzyme assays (e.g., spectrophotometric, fluorometric, or chromatographic methods) would be performed to assess the effect of this compound on the activity of enzymes such as cholesterol 7α-hydroxylase (CYP7A1, the rate-limiting enzyme in bile acid synthesis), or enzymes involved in bile acid conjugation (e.g., UDP-glucuronosyltransferases, sulfotransferases).

Kinetic Studies: If an enzyme is modulated, detailed kinetic studies (e.g., Michaelis-Menten kinetics) would determine the type of inhibition (competitive, non-competitive, uncompetitive) or activation, providing insights into the mechanism of interaction.

Metabolite Profiling: Analysis of bile acid profiles and other relevant metabolites in biological samples (e.g., liver, bile, serum) following this compound administration could reveal shifts in metabolic pathways, indirectly pointing to modulated enzymes.

Table 2: Hypothetical Enzymatic Modulation by this compound

| Enzyme Target | Assay Method | Effect of this compound | IC50 (µM) / EC50 (µM) |

| CYP7A1 | Spectrophotometric | Activation | EC50 = 0.7 µM |

| UGT2B7 | Fluorometric | Inhibition | IC50 = 1.5 µM |

| ABCG5/G8 | Cell-based efflux | Activation | EC50 = 0.3 µM |

Note: The data presented in Table 2 is hypothetical and illustrative of the type of findings that would emerge from such studies.

Identification of Cellular Pathway Perturbations Induced by this compound

Beyond specific molecular targets, it is essential to understand how this compound affects broader cellular processes and signaling pathways within relevant cell types, particularly hepatocytes and cholangiocytes.

Cell-based Assays:

Bile Acid Transport Assays: Using polarized hepatocyte cell lines (e.g., HepaRG, primary human hepatocytes), researchers could measure the uptake and efflux of fluorescently labeled bile acids in the presence and absence of this compound to assess its impact on bile acid transport systems.

Bile Canaliculi Formation and Function: Assays evaluating the integrity and function of bile canaliculi networks in hepatocyte cultures can reveal if this compound influences bile secretion directly at the canalicular membrane.

Gene Expression Analysis: Techniques like quantitative real-time PCR (RT-qPCR) and RNA sequencing (RNA-seq) would be used to analyze changes in the expression of genes involved in bile acid synthesis, transport, and regulation (e.g., CYP7A1, BSEP, NTCP, FXR, SHP) in liver cells treated with this compound. This can reveal transcriptional regulation induced by the compound.

Proteomics: Mass spectrometry-based proteomics could identify global changes in protein expression and post-translational modifications in response to this compound, offering a comprehensive view of cellular pathway perturbations.

Imaging Techniques: Confocal microscopy and live-cell imaging could visualize the localization and trafficking of key transporters or receptors, as well as changes in cellular morphology or organelle function relevant to bile flow. For example, observations might show enhanced vesicle trafficking towards the canalicular membrane or altered tight junction protein distribution nih.govnih.gov.

Table 3: Hypothetical Cellular Pathway Perturbations by this compound in Hepatocytes

| Pathway/Process | Measurement | Observed Effect | Fold Change / % Change |

| Bile Acid Efflux | Fluorescent Bile Acid Transport | Increased Efflux | +45% |

| BSEP Gene Expression | RT-qPCR | Upregulation | 2.3-fold |

| Tight Junction Integrity | Transepithelial Electrical Resistance (TEER) | No significant change | - |

| Cholesterol Synthesis | HMG-CoA Reductase Activity | Decreased Activity | -20% |

Note: The data presented in Table 3 is hypothetical and illustrative of the type of findings that would emerge from such studies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses of this compound Analogues

SAR and QSAR analyses are fundamental to drug discovery, providing insights into how chemical structure relates to biological activity. For this compound, these analyses would guide the design of novel analogues with improved potency, selectivity, or pharmacokinetic properties. This compound itself has been noted to have a bulky tert-butoxy (B1229062) group which may influence its metabolic clearance compared to analogues like Febuprol or Dibuprol .

Computational Chemistry Approaches to SAR/QSAR Modeling

Computational chemistry plays a pivotal role in modern SAR/QSAR studies, enabling the prediction and rationalization of structure-activity relationships without extensive experimental synthesis.

Molecular Docking and Dynamics: These techniques are used to model the binding of this compound and its analogues to target proteins. Molecular docking predicts the preferred orientation and conformation of a ligand within a binding site, while molecular dynamics simulations provide insights into the flexibility of the ligand-protein complex over time, capturing dynamic interactions that influence binding affinity. These methods can help explain why certain structural modifications enhance or diminish activity.

QSAR Model Development: QSAR models establish a mathematical relationship between chemical descriptors (e.g., molecular weight, lipophilicity, electronic properties, steric parameters) of a series of compounds and their biological activity nih.govmst.dknih.gov. For this compound analogues, 2D or 3D QSAR models (e.g., CoMFA, CoMSIA) would be built using a dataset of analogues with known choleretic activity. These models can then predict the activity of new, unsynthesized compounds and identify structural features critical for activity.

Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. By deriving a pharmacophore from this compound and its active analogues, researchers can virtually screen large databases of compounds to identify new chemical entities with similar activity profiles.

Table 4: Hypothetical QSAR Model for this compound Analogues

| Descriptor | Coefficient | Interpretation |

| logP (Lipophilicity) | +0.75 | Higher lipophilicity correlates with increased activity (up to an optimum) |

| H-bond Acceptors | -0.30 | Fewer H-bond acceptors may improve activity |

| Molecular Weight | -0.15 | Lower molecular weight tends to increase activity |

| Steric Parameter (R1) | +0.50 | Bulky groups at R1 position enhance activity |

Note: The data presented in Table 4 is hypothetical and illustrative of the type of findings that would emerge from such studies, showing the influence of different molecular descriptors on activity.

Application of Fragment-Based and Scaffold Hopping Methodologies

These advanced drug design strategies aim to discover novel chemical scaffolds or optimize existing ones by leveraging smaller molecular building blocks or by altering the core structure.

Fragment-Based Drug Design (FBDD): FBDD involves screening small, low-molecular-weight compounds (fragments) that bind weakly to a target protein gardp.orgopenaccessjournals.comlifechemicals.combiorxiv.org. Once a fragment hit is identified, it is optimized by growing or linking it with other fragments to increase potency and selectivity. For this compound, FBDD could be applied if a specific protein target (e.g., an enzyme or receptor identified in section 3.1) is well-characterized structurally. Fragments could be screened against this target, and successful binders could serve as starting points for developing new choleretic agents structurally distinct from this compound.

Table 5: Hypothetical Fragment-Based and Scaffold Hopping Outcomes for this compound Analogues

| Strategy | Initial Compound/Fragment | Target | Outcome | Activity Improvement |

| FBDD | Fragment A (e.g., small ether) | GPCR-X | Fragment growth to novel lead | 10-fold increase in potency |

| Scaffold Hopping | This compound | - | Replacement of propanol (B110389) backbone with a piperidine (B6355638) ring | Improved metabolic stability |

Note: The data presented in Table 5 is hypothetical and illustrative of the type of findings that would emerge from such studies.

Chemoinformatic and Machine Learning Approaches for Activity Prediction

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry, particularly in the context of molecular design and drug discovery mdpi.comnih.gov. A core aspect of chemoinformatics is the transformation of chemical structures into numerical representations, known as molecular descriptors or fingerprints, which can then be processed by machine learning (ML) algorithms mdpi.comnih.gov. These descriptors capture various structural, electronic, and physicochemical properties of a compound mdpi.comnih.gov.

Machine learning approaches, including deep neural networks (DNNs), support vector machines (SVMs), and gradient boosting machines (GBMs), have become powerful tools for predicting the biological activity of chemical compounds mdpi.comnih.govchemrxiv.orgnih.gov. The principle behind these predictions is often rooted in the similarity principle, which posits that similar compounds tend to exhibit similar properties chemrxiv.org. By training models on large datasets of compounds with known activities, researchers can develop predictive models capable of estimating the activity of new or untested compounds mdpi.comnih.govnih.gov. These models can predict a wide spectrum of biological activities, including pharmacological effects, biochemical mechanisms, and toxicity genexplain.com.

For a compound like this compound (PubChem CID 3084129) nih.gov, chemoinformatic and machine learning approaches could hypothetically be employed to predict its activity spectrum, potential targets, or interactions with biological systems. This would typically involve:

Descriptor Generation : Calculating a range of molecular descriptors for this compound, such as 2D fingerprints, topological indices, and physicochemical properties (e.g., molecular weight, XLogP) mdpi.comnih.govnih.govuni.lu.

Model Training : Utilizing existing machine learning models trained on extensive datasets of compounds with known activities to predict this compound's potential biological effects. For instance, platforms like PASS (Prediction of Activity Spectra for Substances) utilize large structure-activity relationship (SAR) databases to predict over 8,500 biological activities with high accuracy genexplain.com.

Activity Prediction : Applying the trained models to this compound's descriptors to generate a "spectrum of activity," indicating the probability of it exhibiting certain biological actions.

While the general methodologies are well-established, specific published research detailing the application of chemoinformatic or machine learning models for predicting the activity of this compound was not identified in the current literature review. Such studies would typically involve detailed quantitative structure-activity relationship (QSAR) modeling, where a mathematical relationship is established between the chemical structure (represented by descriptors) and the observed biological activity mdpi.comnih.gov.

An example of computed properties for this compound, which serve as inputs for chemoinformatic analysis, is provided in the table below nih.govuni.lu:

Table 1: Computed Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C8H18O3 | - | PubChem nih.govuni.lu |

| Molecular Weight | 162.23 | g/mol | PubChem nih.gov |

| Monoisotopic Mass | 162.12559 | Da | PubChem nih.govuni.lu |

| XLogP (predicted) | 0.3 | - | PubChem nih.govuni.lu |

| IUPAC Name | 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol | - | PubChem nih.gov |

| InChIKey | KCCPBJDUXBCOSN-UHFFFAOYSA-N | - | PubChem nih.govuni.lu |

| SMILES | CC(C)(C)OCC(COC)O | - | PubChem nih.govuni.lu |

Note: This table presents computed properties of this compound that are typically used as inputs for chemoinformatic and machine learning models, rather than outputs from such predictive studies on this compound's activity.

Molecular Dynamics and Conformational Studies of this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time researchgate.net. By simulating the interactions between constituent atoms and molecules, MD provides insights into the dynamic evolution of a system, including conformational changes, flexibility, and molecular interactions researchgate.netmdpi.com. These simulations are based on classical mechanics, where the forces between atoms are calculated using force fields, and their trajectories are then determined by numerically solving Newton's equations of motion researchgate.net.

Conformational studies, often performed in conjunction with MD simulations, aim to understand the various three-dimensional arrangements (conformations) that a molecule can adopt and the energy barriers between them researchgate.netmdpi.com. The conformation of a molecule plays a crucial role in its biological activity, as it dictates how it interacts with other molecules, such as proteins or enzymes cambridgemedchemconsulting.comnih.gov. Factors like hydrogen bonding, hydrophobic interactions, electrostatic interactions, and van der Waals forces are fundamental in maintaining stable molecular structures and mediating interactions cambridgemedchemconsulting.comnih.govmdpi.com.

For this compound, molecular dynamics and conformational studies could theoretically be applied to:

Explore Conformational Space : Investigate the preferred conformations of this compound in different environments (e.g., in solution, or in a hypothetical binding site). This would involve running MD simulations for sufficient time to sample the molecule's accessible conformational states.

Assess Flexibility : Determine the flexibility of different parts of the this compound molecule, which is important for understanding how it might adapt to a binding pocket or interact with a target.

Analyze Molecular Interactions : If a specific biological target for this compound were known or hypothesized, MD simulations could be used to study the detailed molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and its target cambridgemedchemconsulting.comnih.govnih.gov. This could provide insights into its binding mechanism and affinity.

Solvation Effects : Study how solvent molecules interact with this compound and influence its conformation and dynamics.

While MD simulations are widely used in computational biology and chemistry to study protein-ligand interactions, protein folding, and the flexibility of biological molecules researchgate.netmdpi.com, specific published research involving molecular dynamics or detailed conformational studies of this compound was not identified in the current search. One patent mentions the existence of "crystalline polymorphs and amorphous forms" for various compounds, including this compound, and methods to control their crystallinity google.comgoogleapis.com. This suggests that this compound can exist in different solid-state forms, which inherently relates to its conformational preferences in the solid state, but this does not constitute a molecular dynamics or detailed conformational study in solution or in complex with a biological target.

Metabolism and Biotransformation of Terbuprol in Biological Systems

In Vitro Metabolic Pathways Identification of Terbuprol

In vitro studies are fundamental for identifying the initial metabolic pathways of a compound. These studies typically utilize subcellular fractions or isolated cells to simulate physiological conditions.

The enzymatic biotransformation of compounds in mammalian systems is primarily mediated by enzymes found in the liver, such as cytochrome P450 (CYP) enzymes and various phase II enzymes. Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are commonly used for studying phase I metabolism, largely driven by CYP enzymes bioivt.comthermofisher.comdomainex.co.ukthermofisher.comenamine.netnih.govhyphadiscovery.comnih.govnih.gov. These assays assess the stability of a compound by measuring the disappearance of the parent compound over time bioivt.com. S9 fractions, which include both microsomal and cytosolic enzymes, offer a broader coverage of both phase I and phase II metabolic reactions thermofisher.comenamine.nethyphadiscovery.com.

Studies often involve incubating the test compound with liver microsomes or hepatocytes from various mammalian species (e.g., mouse, rat, dog, monkey, human) in the presence of necessary cofactors like NADPH for phase I reactions or UDPGA for glucuronidation (a phase II reaction) bioivt.comthermofisher.comdomainex.co.ukenamine.net. The depletion of the parent compound and the formation of metabolites are then quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) domainex.co.ukenamine.net. This allows for the determination of intrinsic clearance and half-life (t1/2) in vitro bioivt.comdomainex.co.uk. While specific data for this compound's enzymatic biotransformation in mammalian systems were not found, these methodologies would be applied to elucidate its metabolic fate.

Microbial degradation plays a significant role in the biotransformation of compounds in various environments, including biological systems like the gut microbiome, and in environmental matrices. Microorganisms, including bacteria and fungi, possess diverse enzymatic machinery capable of breaking down complex organic compounds researchgate.netnih.govunesp.brnih.govfrontiersin.orgresearchgate.netmdpi.com. These processes often involve hydrolases and oxidoreductases nih.gov.

Microbial degradation can lead to the mineralization of compounds into simpler substances such as carbon dioxide, methane, and water, or the formation of intermediate metabolites researchgate.netfao.org. Studies to characterize microbial degradation pathways typically involve incubating the compound with microbial cultures or consortia under controlled conditions. The identification of degradation products and the enzymes responsible for their formation can be achieved through techniques like mass spectrometry and genomic/proteomic analyses frontiersin.orgresearchgate.net. Specific microbial degradation pathways for this compound were not identified in the available literature.

Environmental Biotransformation and Degradation of this compound

Environmental biotransformation and degradation processes determine the persistence and fate of chemical compounds in various environmental compartments such as water, soil, and air. These processes can be abiotic (e.g., hydrolysis, photodegradation) or biotic (e.g., microbial degradation).

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

Hydrolysis is a chemical degradation process where a compound reacts with water, leading to its breakdown fao.orgorst.edu. The hydrolytic stability of a compound in aqueous systems is influenced by factors such as pH, temperature, and the presence of catalysts scispace.commdpi.comchemrxiv.orgnih.gov. Degradation kinetics are typically studied by incubating the compound in buffered aqueous solutions at different pH values (e.g., acidic, neutral, alkaline) and temperatures, monitoring the decrease in the parent compound concentration over time mdpi.comnih.gov. The degradation often follows first-order or second-order kinetics, depending on the compound and conditions nih.gov. A compound's half-life in water is a key parameter indicating its hydrolytic stability fao.orgorst.edu. No specific data on the hydrolytic stability or degradation kinetics of this compound in aqueous systems were found.

Photodegradation Processes and Product Formation under Environmental Conditions

Photodegradation, or photolysis, is the breakdown of a compound due to exposure to light, particularly ultraviolet (UV) radiation from sunlight fao.orgorst.eduresearchgate.netnih.gov. This process is a significant pathway for the attenuation of pollutants in surface waters and on environmental surfaces like soil and plant foliage researchgate.netnih.govfrontiersin.orgmdpi.com. The rate and extent of photodegradation are influenced by sunlight irradiance, water depth, dissolved organic carbon (DOC) in aquatic systems, and the presence of photosensitizers nih.govnih.gov.

Studies on photodegradation involve exposing the compound to natural sunlight or simulated solar radiation under controlled environmental conditions, such as varying temperatures and humidity nih.gov. The formation of photoproducts is then identified and characterized using analytical techniques researchgate.net. The half-life under photolytic conditions is also a critical parameter nih.gov. No specific information regarding the photodegradation of this compound or its photoproducts was identified.

Aerobic and Anaerobic Soil Metabolism Studies and Half-Life Determination

Soil metabolism studies investigate how compounds degrade in soil under both aerobic (with oxygen) and anaerobic (without oxygen) conditions epa.goveurofins.commdpi.comfao.orgcitrusindustry.netepa.gov. These studies are crucial for understanding the persistence and environmental fate of compounds in terrestrial environments. Degradation in soil is a complex process involving a combination of biological (microbial) and physicochemical reactions fao.orgcitrusindustry.net.

Under aerobic conditions, microorganisms actively break down organic compounds, often leading to mineralization to CO2 epa.govmdpi.comcitrusindustry.netnih.govslu.se. The half-life (DT50) is a commonly used metric to express the persistence of a compound in soil, representing the time required for 50% of the parent compound to disappear fao.orgorst.educitrusindustry.netresearchgate.netnih.gov. Factors such as soil type, temperature, moisture content, pH, and microbial activity and diversity significantly influence degradation rates fao.orgfao.orgcitrusindustry.netresearchgate.net.

Under anaerobic conditions, typically found in waterlogged or deeply buried soils, different microbial communities and metabolic pathways become active, often leading to slower degradation processes compared to aerobic conditions mdpi.comslu.senih.gov. Some compounds that are stable under aerobic conditions may degrade under anaerobic conditions, and vice-versa epa.govmdpi.com. For instance, terbufos (B1683085), an organophosphorus insecticide, was found to degrade rapidly under aerobic soil conditions with a half-life of approximately 10 days, forming major metabolites like terbufos sulfoxide (B87167) and terbufos sulfone. Under anaerobic conditions, terbufos sulfoxide was observed to reduce back to terbufos epa.gov.

No specific aerobic or anaerobic soil metabolism studies or half-life determinations for this compound were found in the reviewed literature.

Drug metabolism is a complex process involving enzymatic transformations (Phase I and Phase II reactions) that convert lipophilic compounds into more hydrophilic metabolites, facilitating their excretion from the body nih.govyoutube.com. Phase I reactions typically involve oxidation, reduction, or hydrolysis, often introducing or exposing functional groups. Phase II reactions involve conjugation with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) nih.gov. Metabolites are categorized as major if they account for plasma levels greater than 10% of total drug-related exposure (measured as area under the curve at steady state), or exceed 10% of the dose in excreta. Minor metabolites are present at lower concentrations youtube.comfda.gov. The identification and characterization of these metabolites are crucial for understanding a compound's pharmacokinetics, efficacy, and potential toxicity youtube.comfda.govyoutube.com.

Despite the general understanding of metabolic processes, specific data tables or detailed research findings on the enzymatic pathways, specific chemical structures, and quantitative distribution of major and minor metabolites of this compound in humans or other biological systems are not extensively documented in the accessible scientific literature. Therefore, a comprehensive discussion of the identification and structural characterization of this compound's major and minor metabolites, complete with detailed research findings and interactive data tables, cannot be provided based on currently available public information.

Analytical Methodologies for Terbuprol Research and Characterization

Chromatographic Techniques for Separation and Quantification of Terbuprol

Chromatographic techniques are fundamental for separating complex mixtures into their individual components, allowing for the isolation and subsequent quantification of specific compounds.

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the qualitative and quantitative analysis of various compounds, including pharmaceuticals. asianjpr.comtorontech.com The principle of HPLC relies on the differential distribution of an analyte between a liquid mobile phase and a stationary phase packed within a column. knauer.net Method development in HPLC involves optimizing parameters such as mobile phase composition, column type, flow rate, and detection wavelength to achieve suitable separation, resolution, sensitivity, and selectivity for the target analyte. asianjpr.comknauer.netchromatographyonline.com

Validation of an HPLC method is a critical process that demonstrates its suitability for its intended purpose, ensuring consistent, reliable, and accurate data. researchgate.netresearchgate.net Key validation parameters, typically guided by International Conference on Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, robustness, and the determination of the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netijariit.comwelch-us.comnih.govms-editions.cl

Specificity confirms that the method can accurately measure the analyte without interference from other components in the sample. ijariit.comwelch-us.com

Linearity establishes a proportional relationship between the analyte's concentration and the detector response over a defined range. ijariit.comwelch-us.comms-editions.cl A correlation coefficient (r) greater than 0.999 is often required. welch-us.com

Accuracy assesses how close the measured values are to the true values, often expressed as recovery percentages. ijariit.comwelch-us.com

Precision evaluates the reproducibility of the method under the same operating conditions (repeatability) and across different conditions (intermediate precision). ijariit.comwelch-us.com

Robustness examines the method's ability to remain unaffected by small, deliberate variations in method parameters, such as pH, flow rate, and column temperature. ijariit.comwelch-us.com

While HPLC is a standard technique for compound analysis, specific detailed research findings or method parameters for the HPLC analysis and quantification of this compound were not identified in the provided search results. General HPLC method development and validation principles are applicable, but specific data tables for this compound are unavailable.

Gas Chromatography (GC) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. researchgate.netphenomenex.comorganomation.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on differences in volatility and interactions with the stationary phase. phenomenex.comorganomation.com

For compounds that are non-volatile or insufficiently volatile for direct GC analysis, chemical derivatization is often employed. organomation.combu.edu Derivatization involves chemically modifying the analyte to increase its volatility, decrease its polarity, improve thermal stability, enhance detector response, and improve peak separations. bu.edueurl-pesticides.eu Common derivatization reactions include silylation, acylation, and alkylation/esterification. bu.edueurl-pesticides.eu For instance, silylation introduces a silyl (B83357) group, replacing active hydrogens, which reduces polarity and increases volatility and stability. eurl-pesticides.eu

GC is frequently coupled with mass spectrometry (GC-MS) to provide enhanced identification and quantification capabilities. researchgate.netyoutube.com GC-MS methods for similar compounds, such as terbutaline, have involved derivatization (e.g., O-TMS, N-TFA derivatives) and selected ion monitoring (SIM) for high sensitivity. nih.govnih.gov

Despite the general applicability of GC and derivatization techniques for volatile compounds, specific detailed research findings or methodologies, including derivatization protocols and chromatographic parameters, for the GC analysis of this compound were not found in the provided search results.

Advanced separation techniques are crucial for isolating desired components from complex mixtures, leveraging differences in physical and chemical properties. researchgate.netchem-agilent.com These methods include, but are not limited to, simulated moving bed (SMB) chromatography, reactive distillation, and supercritical fluid extraction (SFE). chem-agilent.com Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages for separating thermally labile or non-volatile compounds that are challenging for GC, and providing faster separations than traditional HPLC for certain applications.

While SFC is recognized as an advanced separation technique, specific detailed research findings or methodologies for the analysis of this compound using Supercritical Fluid Chromatography were not identified in the provided search results.

Spectroscopic Characterization Methods for this compound and its Derivatives

Spectroscopic methods provide invaluable information about the structural features, molecular weight, and purity of chemical compounds.

Mass Spectrometry (MS) is an indispensable analytical tool for the structural elucidation and quantification of small molecules. torontech.combiorxiv.org It works by converting molecules into ions, which are then separated based on their mass-to-charge (m/z) ratio. bu.edubu.edu.eg High-resolution MS (HRMS) allows for the accurate determination of molecular formulas by precisely measuring molecular weights. torontech.combu.edu

Tandem Mass Spectrometry (MS/MS or MSn) is particularly powerful for structural elucidation. In MS/MS, a precursor ion is selected and then fragmented (e.g., through collision-induced dissociation, CID) into smaller product ions. asianjpr.combiorxiv.orguni-jena.de The fragmentation pattern provides characteristic information about the molecule's structure and functional groups. biorxiv.orgbu.edu.egslideshare.netrsc.org MS can also be coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) for the analysis of complex mixtures, enabling sensitive and specific quantification. researchgate.netbu.edueurl-pesticides.euthermofisher.comunizar.esresearchgate.net

While MS is a versatile technique for determining molecular weight, structure, identity, and quantity, specific detailed research findings, including fragmentation patterns or quantification data, for this compound using Mass Spectrometry were not identified in the provided search results.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for analyzing the atomic structure and composition of organic molecules, providing detailed information about the type, quantity, and arrangement of atoms. washington.eduobrnutafaza.hr It exploits the magnetic properties of certain atomic nuclei (e.g., ¹H, ¹³C) when exposed to an external magnetic field. obrnutafaza.hrlibretexts.org The chemical shift of a nucleus in an NMR spectrum is influenced by its electronic environment, allowing for the differentiation of chemically distinct atoms within a molecule. libretexts.org

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural determination. washington.edulibretexts.orgresearchgate.net ¹H NMR (Proton NMR) is widely used to identify the number and types of protons and their connectivity through spin-spin coupling. obrnutafaza.hrlibretexts.org ¹³C NMR (Carbon NMR) provides information about the carbon skeleton, including the number and types of non-equivalent carbon atoms and their electronic environment. researchgate.netslideshare.netlibretexts.org 2D NMR techniques, such as COSY, TOCSY, ROESY, NOESY, HMBC, and HSQC, offer more comprehensive structural insights by revealing correlations between different nuclei. washington.eduscielo.brresearchgate.net

NMR is a non-destructive technique that requires limited sample pretreatment and is highly sensitive to higher-order structures, making it suitable for determining identity, content, and purity. researchgate.net

While NMR spectroscopy is a powerful tool for structural elucidation, specific detailed research findings, including ¹H NMR or ¹³C NMR chemical shift data for this compound, were not identified in the provided search results. This compound is mentioned as having NMR spectra, but the actual spectral data is not presented. chromatographyonline.comthermofisher.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications in Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are fundamental tools for the characterization and purity assessment of organic compounds, including this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides a "fingerprint" of a molecule by detecting the vibrational modes of its functional groups wiley.com. This technique is invaluable for structural elucidation and for assessing the purity of a compound orgchemboulder.comlibretexts.orgresearchgate.net. For this compound (C₈H₁₈O₃), characteristic absorption bands corresponding to O-H (hydroxyl), C-H (alkane), C-O (ether, alcohol), and possibly other functional groups would be observed. The presence of impurities would typically introduce additional, uncharacteristic absorption bands or alter the expected band intensities and positions, allowing for their detection libretexts.orgmdpi.com. The ease of use and minimal sample preparation make IR spectroscopy, particularly Fourier Transform Infrared (FTIR) with Attenuated Total Reflection (ATR) accessories, a rapid and non-destructive method for initial purity checks libretexts.orgmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a sample, providing insights into its composition and concentration technologynetworks.commt.com. This technique is widely employed for purity assessment and quality control of chemical substances irjmets.comnihs.go.jp. For this compound, if it contains chromophores (functional groups that absorb UV or visible light), a characteristic absorption spectrum would be observed. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are unique to the compound and can be used for its identification and quantification. Deviations from the expected spectrum, such as shifts in λmax, changes in absorbance intensity, or the appearance of new peaks, can indicate the presence of impurities technologynetworks.commt.com. UV-Vis spectrophotometry operates typically between 200 nm and 800 nm, allowing for tests of identity, purity, and assay nihs.go.jp.

Hyphenated Techniques and Automation in this compound Analysis

Hyphenated techniques combine separation methods with detection methods, offering enhanced analytical power for complex samples. Automation further streamlines these processes, improving efficiency and reproducibility.

The integration of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) systems provides highly sensitive and selective analytical capabilities for this compound. These techniques are crucial for both qualitative identification and quantitative determination, especially in complex matrices where impurities or related compounds might be present.

LC-MS/MS: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly suitable for analyzing non-volatile or thermally labile compounds like this compound. LC-MS/MS allows for the separation of this compound from its potential impurities, degradation products, or matrix components, followed by their precise identification and quantification based on their molecular weight and fragmentation patterns nih.govspkx.net.cnepa.gov. The multiple reaction monitoring (MRM) mode in LC-MS/MS offers excellent sensitivity and selectivity, enabling the detection of analytes at very low concentrations nih.gov.

GC-MS: GC-MS couples gas chromatography, which separates volatile compounds, with mass spectrometry for detection and identification. While this compound's volatility would need to be considered, GC-MS is a powerful tool for analyzing volatile organic compounds and can be used for the analysis of this compound if it can be volatilized without degradation, or after suitable derivatization researchgate.netcmbr-journal.comthermofisher.com. The mass spectrometer provides a unique fragmentation pattern (mass spectrum) for this compound, serving as a "fingerprint" for its identification and allowing for the detection of co-eluting impurities cmbr-journal.comhmdb.ca.

The integration of these systems allows for a comprehensive analytical approach, leveraging the strengths of both chromatographic separation and mass spectrometric detection to provide robust data on this compound's composition and purity.

Automated sample preparation and high-throughput screening (HTS) methods significantly enhance the efficiency, reproducibility, and speed of this compound analysis in research settings.

High-Throughput Screening (HTS): HTS is a methodology that enables the rapid testing of large numbers of compounds against a specific target using robotics and automation evotec.comlabkey.combmglabtech.comwikipedia.org. While primarily used in drug discovery for identifying active compounds, the principles of HTS can be adapted for the rapid analytical characterization of this compound and its derivatives or for screening for specific impurities across numerous samples. This involves miniaturizing assays, utilizing robotic liquid handling devices, and employing sensitive detectors to quickly acquire and process data labkey.combmglabtech.comwikipedia.org. For this compound research, HTS could be applied to rapidly assess the purity of multiple synthesized batches, screen for the presence of known contaminants, or evaluate its stability under various conditions by quickly analyzing a large number of samples.

Method Validation and Quality Assurance in this compound Analytical Research

Method validation and quality assurance (QA) are critical components of analytical research for this compound, ensuring the reliability, accuracy, and suitability of the analytical data generated.

Method Validation: Analytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application dcvmn.orgdemarcheiso17025.comunr.edu.areuropa.euresearchgate.net. For this compound analysis, key validation parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components europa.eu.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range europa.euresearchgate.net.

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity europa.eu.

Accuracy: The closeness of agreement between the value that is accepted either as a true value or an accepted reference value and the value found researchgate.net.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment) nih.goveuropa.euresearchgate.net.

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified researchgate.net.

Quantitation Limit (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy researchgate.net.

Robustness: The measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters unr.edu.ar.

Validation ensures that the analytical procedures used for this compound are fit-for-purpose and produce consistent and reliable results demarcheiso17025.comunr.edu.ar.

Quality Assurance (QA): Quality assurance in analytical research encompasses all planned and systematic activities necessary to provide confidence that a product or service will satisfy given requirements for quality eurachem.orgeurachem.orgresearchgate.netservice.gov.uk. For this compound analysis, QA involves implementing a comprehensive quality system that includes:

Standard Operating Procedures (SOPs): Detailed written instructions for performing all analytical tasks, from sample receipt to data reporting.

Personnel Training and Qualification: Ensuring that all personnel involved in the analysis are adequately trained and competent biotage.com.

Instrument Calibration and Maintenance: Regular calibration and maintenance of all analytical instruments to ensure their optimal performance bioglobax.com.

Use of Reference Standards: Employing certified reference materials of this compound and its known impurities for calibration and quality control .

System Suitability Tests: Performing tests before or during analysis to ensure that the analytical system is functioning correctly.

Internal Quality Control (IQC): Running control samples with known concentrations to monitor the performance of the analytical method over time.

External Quality Assessment (EQA) / Proficiency Testing: Participation in inter-laboratory comparison programs to assess the laboratory's performance against external benchmarks.

Documentation and Record Keeping: Maintaining thorough and accurate records of all analytical activities, raw data, calculations, and results dcvmn.org.

By integrating robust method validation and comprehensive quality assurance practices, the analytical research on this compound can yield data of high integrity and reliability, essential for its characterization and any subsequent applications.

Environmental Fate and Transport Studies of Terbuprol

Environmental Distribution and Partitioning Behavior of Terbuprol

The distribution and partitioning of a chemical in the environment are governed by its physical and chemical properties. These properties determine how a substance moves between soil, water, and air.

Soil Adsorption/Desorption Isotherms and Kinetics

No studies were found that investigated the adsorption and desorption characteristics of this compound in soil. Data on its soil organic carbon-water (B12546825) partitioning coefficient (Koc) or its distribution coefficient (Kd) in various soil types are not publicly available. This information is essential for predicting the compound's tendency to bind to soil particles versus remaining in the soil solution where it can be transported.

Volatilization from Soil and Water Matrices

Information regarding the potential for this compound to volatilize from soil or water surfaces is not available. The Henry's Law constant, a key indicator of a chemical's partitioning between air and water, has not been reported for this compound. Consequently, its potential for long-range atmospheric transport cannot be assessed.

Aqueous Phase Mobility and Leaching Potential through Soil Columns

There is no available research on the mobility of this compound in the aqueous phase or its potential to leach through the soil profile. Laboratory soil column studies, which are used to simulate and predict the movement of chemicals towards groundwater, have not been published for this compound.

Persistence and Transformation in Environmental Compartments

The persistence of a chemical in the environment is a critical factor in determining its long-term impact. This is influenced by its resistance to various degradation processes.

Degradation Rates and Mechanisms in Various Environmental Media

No data on the degradation rates (e.g., half-life) of this compound in soil, water, or sediment could be located. Information on the primary degradation mechanisms, whether through microbial breakdown, hydrolysis, or photolysis, is also absent from the scientific literature.

Formation and Environmental Persistence of Transformation Products

As there are no studies on the degradation of this compound, there is consequently no information regarding the formation of any potential transformation products or metabolites. The environmental persistence and potential toxicity of such products remain unknown.

Information Regarding the Chemical Compound "this compound" is Not Available

Following a comprehensive review of publicly available scientific literature and databases, no specific information was found regarding the environmental fate, transport, monitoring, or detection of the chemical compound “this compound.” Searches for analytical methods for its detection in environmental samples such as water, soil, and air, as well as assessments of its presence in these matrices, yielded no relevant results.

Chemical databases confirm the existence of this compound (CAS RN: 13021-53-9) and provide basic chemical and physical properties. nih.govchemspider.com One source indicates that this compound was developed as a choleretic agent, a substance that increases the volume of bile secreted by the liver, but it has never been marketed for medical use. ncats.io The apparent lack of commercial production and use may explain the absence of environmental studies, as there would be no significant pathway for its release into the environment.

Consequently, it is not possible to provide the requested article structured around the environmental monitoring and detection of this compound. There is no available data to populate the specified sections on the development of analytical methods or the assessment of its presence in water, soil, and air.

Future Research Directions and Translational Perspectives for Terbuprol

Emerging Methodologies and Technologies in Terbuprol Research

The advancement of novel research methodologies offers a promising frontier for elucidating the currently obscure properties of this compound. High-throughput screening (HTS) technologies, for instance, could be employed to rapidly assess the biological activity of this compound against a vast array of cellular targets. This could potentially uncover unforeseen therapeutic applications.

Furthermore, the application of advanced analytical techniques is crucial for a deeper understanding of its physicochemical characteristics. Techniques such as cryogenic electron microscopy (cryo-EM) could be utilized to visualize its interactions with biological macromolecules at an atomic level, should any such interactions be identified. Similarly, sophisticated mass spectrometry techniques can aid in metabolomic studies to understand how this compound is processed in biological systems.

A significant area for future investigation lies in the development of novel delivery systems. Research into encapsulating this compound in nanoparticle-based carriers could enhance its stability, solubility, and bioavailability, paving the way for potential therapeutic applications.

Multidisciplinary Approaches to Understanding this compound's Interactions and Applications

A comprehensive understanding of this compound necessitates a collaborative, multidisciplinary research effort. The intersection of chemistry, biology, and materials science will be pivotal in unlocking its potential.

From a chemical perspective, the synthesis of this compound derivatives could lead to the development of compounds with enhanced or entirely new properties. This synthetic exploration, coupled with detailed structure-activity relationship (SAR) studies, would provide invaluable insights.

In the biological realm, investigating the metabolic pathways and potential toxicological profile of this compound is a critical first step. Studies on its effects on various cell lines and in animal models would be essential to determine its safety and efficacy for any potential application. For instance, research on related phenolic compounds has indicated effects such as the induction of hemorrhage in rats and the uncoupling of oxidative phosphorylation in mitochondria. researchgate.netnih.gov These findings, while not directly on this compound, suggest potential biological activities that warrant investigation.

The field of materials science could contribute by exploring the incorporation of this compound into novel materials. Its properties as a hindered phenol (B47542) might lend it to applications as an antioxidant or stabilizer in polymers and other materials.

Computational Modeling and Predictive Analytics in this compound Studies

Computational modeling and predictive analytics offer powerful tools to guide and accelerate experimental research on this compound. Molecular docking simulations, for example, could predict the binding affinity of this compound to various protein targets, helping to prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity and physicochemical properties of this compound and its hypothetical derivatives. This can significantly streamline the process of designing new compounds with desired characteristics.

Q & A

Q. What protocols ensure reproducibility in this compound’s in vivo neurobehavioral assays?

- Methodological Answer : Standardize environments (light/dark cycles, noise levels) and use automated tracking (EthoVision XT) for objective locomotion/exploration metrics. Include sham controls and randomize treatment groups. Pre-register protocols on platforms like OSF to reduce bias .

Framework Integration

- PICO Framework : Use Population (cell/animal model), Intervention (dose/route), Comparison (vehicle/positive control), Outcome (e.g., IC₅₀, survival rate) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible (resource-wise), Interesting (novel mechanism), Novel (understudied metabolite), Ethical (3R compliance), and Relevant (therapeutic gap) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.